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molecular formula C10H7F2NO3 B1429023 2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid CAS No. 1239462-73-7

2-(3,3-Difluoro-2-oxoindolin-1-yl)acetic acid

Cat. No. B1429023
M. Wt: 227.16 g/mol
InChI Key: WJIHEGXZOMSHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073891B2

Procedure details

A 30 mL reaction vial was charged with tert-butyl 2-(3,3-difluoro-2-oxoindolin-1-yl)acetate (275 mg, 1 mmol) as a yellow oil. DCM (3 mL) was added, followed by an equal volume of formic acid. The reaction was stirred for 16 h. The reaction mixture was concentrated under reduced pressure to give 2-(3,3-difluoro-2-oxoindolin-1-yl)acetic acid as a yellow solid. The desired M+H (228) was observed in the LCMS using the method [1] with a retention time of 1.652 min.
Name
tert-butyl 2-(3,3-difluoro-2-oxoindolin-1-yl)acetate
Quantity
275 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:20])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([O:14]C(C)(C)C)=[O:13])[C:3]1=[O:19].C(Cl)Cl>C(O)=O>[F:20][C:2]1([F:1])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]([CH2:11][C:12]([OH:14])=[O:13])[C:3]1=[O:19]

Inputs

Step One
Name
tert-butyl 2-(3,3-difluoro-2-oxoindolin-1-yl)acetate
Quantity
275 mg
Type
reactant
Smiles
FC1(C(N(C2=CC=CC=C12)CC(=O)OC(C)(C)C)=O)F
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 30 mL reaction
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC1(C(N(C2=CC=CC=C12)CC(=O)O)=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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